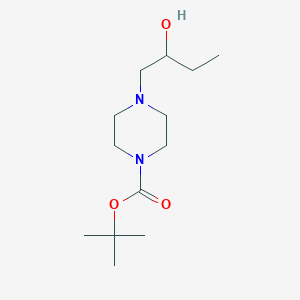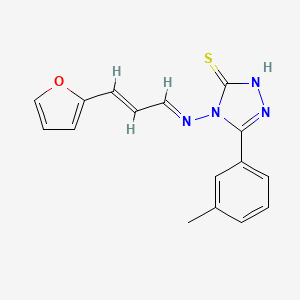
Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O3. It belongs to the class of piperazine derivatives and features a tert-butyl group, a hydroxybutyl side chain, and a carboxylate functional group. This compound is used in various scientific applications due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes:: The synthesis of tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate involves several steps. One common synthetic route includes the following:
Alkylation of Piperazine: Piperazine reacts with 2-bromoethanol to form 4-(2-hydroxyethyl)piperazine.
Protection of Hydroxyl Group: The hydroxyl group in 4-(2-hydroxyethyl)piperazine is protected using tert-butyl chloroformate, resulting in tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Hydrolysis: Removal of the protecting group (tert-butyl) under acidic conditions yields this compound.
Industrial Production:: Industrial-scale production methods may vary, but they generally follow similar principles. Optimization of reaction conditions and purification steps ensures high yields and purity.
Análisis De Reacciones Químicas
Reactions::
Hydrolysis: Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate can undergo hydrolysis to regenerate 4-(2-hydroxybutyl)piperazine.
Substitution Reactions: The tert-butyl group can be substituted by various nucleophiles (e.g., amines, thiols) to modify the compound.
Esterification: Reaction with carboxylic acids can yield esters of this compound.
Hydrolysis: Acidic conditions (e.g., HCl, HSO).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Esterification: Carboxylic acids (e.g., acetic acid) with acid catalysts (e.g., HSO).
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate finds applications in:
Medicinal Chemistry: As a building block for drug design.
Polymer Chemistry: For functionalizing polymers.
Protein Degradation Research: Used as a linker in PROTAC development for targeted protein degradation.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparación Con Compuestos Similares
While there are no direct analogs, similar compounds include:
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: A related piperidine derivative with a phenyl group.
4-(2-Bromoethyl)piperazine-1-carboxylate: A structurally related compound with a bromoethyl side chain.
Propiedades
Fórmula molecular |
C13H26N2O3 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-5-11(16)10-14-6-8-15(9-7-14)12(17)18-13(2,3)4/h11,16H,5-10H2,1-4H3 |
Clave InChI |
BGBWZMDSNXKRNP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1CCN(CC1)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12044962.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B12044967.png)




![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)

![cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride](/img/structure/B12044990.png)
![6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12045008.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12045012.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12045020.png)

